molecular formula C7H3FN2O3 B1403299 3-Fluoro-4-hydroxy-5-nitrobenzonitrile CAS No. 1208917-60-5

3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Cat. No. B1403299
M. Wt: 182.11 g/mol
InChI Key: DHCNHIHWYZUWQE-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxy-5-nitrobenzonitrile is a fluorinated benzene derivative with the chemical formula C7H3FN2O3 . It is also known as 2-cyano-3-fluoro-4-hydroxy-5-nitrobenzene, 4-Cyano-2-fluoro-5-hydroxy-1-nitrobenzene, and NSC 204055. The compound is a yellow solid material and is typically used in a powdered form.


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile consists of a benzene ring substituted with a fluoro group, a hydroxy group, a nitro group, and a nitrile group . The molecular formula is C7H3FN2O3, and the molecular weight is 182.11 .


Physical And Chemical Properties Analysis

3-Fluoro-4-hydroxy-5-nitrobenzonitrile is a yellow solid material. It has a molecular weight of 182.11 . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Properties and Reactions : Studies like that of J. Wilshire (1967) examine the proton magnetic resonance spectra of compounds containing the N-(2-cyano-4-nitrophenyl) group, which are related to 3-Fluoro-4-hydroxy-5-nitrobenzonitrile. This research provides insights into the chemical behavior and properties of these compounds (J. Wilshire, 1967).

Applications in Medical Research

  • Imaging and Diagnostic Tools : Lim et al. (2014) discuss the preparation of a PET imaging agent, [(18)F]FPEB, related to 3-Fluoro-4-hydroxy-5-nitrobenzonitrile, for imaging the metabotropic glutamate subtype 5 receptor (mGluR5). This highlights its potential application in neurological and psychiatric disorder research (Keunpoong Lim et al., 2014).

Other Applications

  • Material Science and Analytical Chemistry : Hao Gu et al. (2021) demonstrate the use of 4-hydroxy-3-nitrobenzonitrile, a compound related to 3-Fluoro-4-hydroxy-5-nitrobenzonitrile, as a matrix for MALDI MS analyses of small molecules, peptides, and proteins. This application in analytical chemistry shows its versatility in material science (Hao Gu et al., 2021).

Safety And Hazards

3-Fluoro-4-hydroxy-5-nitrobenzonitrile is classified as dangerous according to the Globally Harmonized System (GHS). It has hazard statements H302-H315-H317-H318-H410, indicating that it is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-4-hydroxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCNHIHWYZUWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737846
Record name 3-Fluoro-4-hydroxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-hydroxy-5-nitrobenzonitrile

CAS RN

1208917-60-5
Record name 3-Fluoro-4-hydroxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fuming HNO3 (1.8 mL; 44 mmol) was added dropwise to a solution of 3-fluoro-4-hydroxybenzonitrile (4.0 g; 29 mmol) in conc. H2SO4 (10 mL) at −10° C. The mixture was stirred at −10° C. for 1 h and thereafter slowly poured into ice. The precipitate was filtered off and the filtrate was extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was combined with the precipitate and crystallized from EtOAc/PE to give the sub-title compound.
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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